molecular formula C10H14OS B7999507 Methyl 3-n-propoxyphenyl sulfide CAS No. 178987-12-7

Methyl 3-n-propoxyphenyl sulfide

Cat. No.: B7999507
CAS No.: 178987-12-7
M. Wt: 182.28 g/mol
InChI Key: PUQLBJHABPXQOJ-UHFFFAOYSA-N
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Description

Methyl 3-n-propoxyphenyl sulfide: is an organic compound characterized by its molecular formula C₁₀H₁₄OS It is a derivative of phenyl sulfide with a propoxy group attached to the benzene ring and a methyl group attached to the sulfur atom

Synthetic Routes and Reaction Conditions:

  • Direct Sulfidation: One common method involves the direct sulfidation of 3-n-propoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Reductive Sulfurization: Another approach is the reductive sulfurization of 3-n-propoxybenzaldehyde using hydrogen sulfide (H₂S) in the presence of a reducing agent like sodium borohydride (NaBH₄).

Industrial Production Methods: The industrial production of this compound involves large-scale sulfidation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can convert the sulfide to the corresponding thiol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like halides or alkoxides are used, often in the presence of a base.

Major Products Formed:

  • Sulfoxide and Sulfone: Resulting from oxidation reactions.

  • Thiol: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Methyl 3-n-propoxyphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which Methyl 3-n-propoxyphenyl sulfide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes.

  • Antioxidant Activity: Interacts with free radicals.

Comparison with Similar Compounds

  • Methyl phenyl sulfide: Similar structure but lacks the propoxy group.

  • Methyl 3-methoxyphenyl sulfide: Similar structure but with a methoxy group instead of propoxy.

Uniqueness: Methyl 3-n-propoxyphenyl sulfide is unique due to the presence of the propoxy group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds.

Properties

IUPAC Name

1-methylsulfanyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-7-11-9-5-4-6-10(8-9)12-2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLBJHABPXQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304357
Record name 1-(Methylthio)-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178987-12-7
Record name 1-(Methylthio)-3-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178987-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylthio)-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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